molecular formula C28H29NO4 B14031868 (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate

(S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate

Cat. No.: B14031868
M. Wt: 443.5 g/mol
InChI Key: GQHHPDGFZYBTJC-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-yl)amino)succinate is a chiral derivative of succinic acid featuring a tert-butyl ester, a methyl ester, and a 9-phenyl-9H-fluoren-9-ylamino substituent. This structure is designed to balance steric bulk and reactivity, making it valuable in peptide synthesis and pharmaceutical intermediates. The tert-butyl group enhances solubility in organic solvents, while the fluorenyl moiety provides UV detectability and protection for amino groups during solid-phase synthesis .

Key synthetic steps involve coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases such as DIPEA (N,N-Diisopropylethylamine), as seen in analogous syntheses (e.g., 52% yield in ). The stereochemistry (S-configuration) is critical for enantioselective applications, such as enzyme inhibition or chiral catalyst design .

Properties

Molecular Formula

C28H29NO4

Molecular Weight

443.5 g/mol

IUPAC Name

4-O-tert-butyl 1-O-methyl (2S)-2-[(9-phenylfluoren-9-yl)amino]butanedioate

InChI

InChI=1S/C28H29NO4/c1-27(2,3)33-25(30)18-24(26(31)32-4)29-28(19-12-6-5-7-13-19)22-16-10-8-14-20(22)21-15-9-11-17-23(21)28/h5-17,24,29H,18H2,1-4H3/t24-/m0/s1

InChI Key

GQHHPDGFZYBTJC-DEOSSOPVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)NC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)NC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate typically involves multiple steps, including the formation of the succinate backbone and the introduction of the fluorenyl and tert-butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences:

Compound Name Molecular Formula Key Substituents/Features Applications/Properties Evidence ID
(S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-yl)amino)succinate C32H37NO4* Methyl ester, tert-butyl ester, 9-phenyl-fluorenyl Peptide synthesis, chiral intermediates
tert-Butyl (2S)-4-(hydroxymethyl)-2-((9-phenyl-9H-fluoren-9-yl)amino)heptanoate C31H37NO3 Hydroxymethyl group, heptanoate backbone Increased hydrophilicity, potential prodrug
FMOC-ASP(OTBU)-OSU (CAS 78553-23-8) C24H26N2O8 Succinimide ester, Fmoc-protected amino group Rapid peptide coupling, UV-active
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid C20H18N4O4 Azide group at C4 Click chemistry, bioconjugation
1-tert-Butyl 4-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate C24H25NO6 Lacks 9-phenyl group on fluorenyl Reduced steric hindrance, coupling efficiency
Key Observations:
  • Reactivity: Azide () and bromine () substituents enable click chemistry or nucleophilic substitutions, whereas the target compound’s amino group is tailored for amide bond formation .
  • Solubility : Hydroxymethyl-containing analogues () exhibit higher aqueous solubility, whereas tert-butyl esters enhance organic-phase compatibility .

Biological Activity

The compound (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate is a derivative of succinic acid, modified to include a tert-butyl group and a phenylfluorenyl moiety. This compound is noteworthy for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate is C34H42N4O6C_{34}H_{42}N_{4}O_{6}. Its structural components include:

  • Tert-butyl group : A bulky hydrophobic group that may enhance lipophilicity and membrane permeability.
  • Phenylfluorenyl moiety : Known for its stability and ability to prevent racemization in amino compounds, which is crucial for maintaining enantiomeric purity in biological applications .

Table 1: Structural Formula

ComponentDescription
Molecular FormulaC34H42N4O6C_{34}H_{42}N_{4}O_{6}
IUPAC Name(S)-4-tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate
CAS Number2098429-19-5

The biological activity of (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For example, studies on related phenylfluorenyl derivatives have shown inhibition of the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for virulence .
  • Modulation of Ion Channels : Some derivatives exhibit activity as TRPV4 antagonists, suggesting potential applications in pain management and inflammatory conditions. The structure suggests that the bulky groups may interact favorably with the binding sites of these channels .
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that certain concentrations do not adversely affect cell viability, making it a candidate for further therapeutic exploration without immediate toxicity concerns .

Case Studies

  • Screening Assays for T3SS Inhibition :
    • A study evaluated the compound's effectiveness against C. rodentium, demonstrating concentration-dependent inhibition without direct cytotoxic effects on host cells. This suggests a targeted mechanism that spares non-target cells while inhibiting pathogen virulence factors .
  • TRPV4 Antagonist Activity :
    • In vitro assays showed that modifications to the phenylfluorenyl group enhanced selectivity and potency against TRPV4 channels, indicating that structural variations can significantly impact biological outcomes .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific functional groups in modulating biological activity:

  • Bulky Hydrophobic Groups : The presence of tert-butyl increases lipophilicity, enhancing membrane penetration.
  • Amino Group Positioning : The location and nature of amino substituents influence binding affinity and specificity towards target proteins or enzymes.

Table 2: Summary of Biological Activities

Activity TypeObservations
Enzymatic InhibitionConcentration-dependent inhibition observed
Ion Channel ModulationIdentified as TRPV4 antagonists in vitro
CytotoxicityNon-cytotoxic at tested concentrations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.